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dTpdU

DNA photochemistry cyclobutane pyrimidine dimers NMR conformational analysis

Researchers using generic dinucleotides face confounding variables in photobiology experiments. dTpdU is the validated substrate for trans-syn cyclobutane dimer studies. • Produces two trans-syn diastereomers (vs. one from TpT) • Diagnostic FAB MS/MS pattern distinguishes from isomer dUpdT • Serves as UDG substrate; precursor for site-specific oligo incorporation Supplied at ≥97% purity; custom synthesis and bulk quantities available.

Molecular Formula C19H25N4O12P
Molecular Weight 532.4 g/mol
CAS No. 10318-59-9
Cat. No. B083611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTpdU
CAS10318-59-9
Synonyms2'-deoxyuridylyl-(5'-3')thymidine
dTpdU
thymidylyl-(3'-5')deoxyuridine
Molecular FormulaC19H25N4O12P
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O
InChIInChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1
InChIKeyJEFGXHFUMBYQPS-PCKPYIHYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTpdU for DNA Photochemistry Research


dTpdU (2′-deoxythymidylyl-(3′→5′)-2′-deoxyuridine; also designated TpdU) is a pyrimidine dinucleoside monophosphate [1]. It consists of a thymidine (dT) moiety linked via a 3′→5′ phosphodiester bond to a 2′-deoxyuridine (dU) moiety [2]. This compound is a recognized DNA model substrate in photobiology [3] and a synthetic building block for site-specific oligonucleotide modification [4]. Its utility derives from the distinct photoreactivity conferred by the 3′-uracil base (which lacks a C5 methyl group compared to thymine) and from its role as the deamination product of the mutagenic dTpdC cyclobutane dimer [5].

Why dTpdU Cannot Be Substituted


Generic substitution of dTpdU with closely related dinucleoside monophosphates such as dTpdT (TpT), dTpdC, or the sequence isomer dUpdT introduces confounding variables that invalidate experimental interpretation. dTpdU contains a 3′-uracil moiety, which alters the stereochemical outcome of UV-induced cycloaddition [1] and exhibits distinct quantum yields for photoproduct formation [2]. Furthermore, the presence of uracil makes dTpdU a substrate for uracil-DNA glycosylase (UDG), a property not shared by TpT [3]. Even the sequence isomer dUpdT, despite identical base composition, exhibits different gas-phase degradation patterns in tandem mass spectrometry [4]. These intrinsic differences mean that using an alternative dinucleotide will yield non-comparable photoproduct distributions, altered repair kinetics, and inconsistent analytical signatures.

dTpdU Differentiation Evidence


trans-syn Cyclobutane Diastereomer Diversity

dTpdU photolysis yields two trans-syn cyclobutane diastereomers (trans-syn-I and trans-syn-II), whereas the standard TpT dinucleotide was long reported to produce only one trans-syn species under identical photolysis conditions [1]. The additional diastereomer arises from the absence of the C5 methyl group on the 3′-uracil base of dTpdU, which removes a stereochemical constraint present in the TpT system [1].

DNA photochemistry cyclobutane pyrimidine dimers NMR conformational analysis

Conformational Rigidity of Photodimer Backbone

31P NMR chemical shift analysis and exocyclic bond rotamer distribution calculations demonstrate that both trans-syn photodimer isomers of dTpdU possess significantly reduced backbone flexibility compared to the unmodified parent thymidylyl-(3′→5′)-deoxyuridine [1]. Isomer I (SYN-ANTI conformation) is described as 'particularly rigid,' while Isomer II (ANTI-SYN) retains only partial flexibility [1].

NMR spectroscopy DNA backbone dynamics conformational analysis

Mass Spectrometry Sequence Signature

In fast atom bombardment (FAB) tandem mass spectrometry, dTpdU and its sequence isomer dUpdT display markedly different mass-analysed ion kinetic energy (MIKE) spectra [1]. The spectrum is characterized by the preferred elimination of the pyrimidine base linked to the 5′-end deoxyribose unit [1]. This selective glycosidic bond dissociation provides a straightforward criterion for distinguishing the two sequence isomers [1].

mass spectrometry oligonucleotide sequencing fast atom bombardment

Oligonucleotide Building Block for C→T Mutation Pathway

The C→T transition at dTpdC sites—a major UV-induced mutation—proceeds via replicative bypass of the dTpdC cyclobutane dimer or its deamination product, the cis-syn dimer of dTpdU [1]. A protected phosphoramidite building block of the cis-syn dTpdU dimer has been synthesized and validated for site-specific incorporation into oligonucleotides using automated solid-phase DNA synthesis [1].

DNA repair mutagenesis solid-phase oligonucleotide synthesis

dTpdU Validated Applications


Stereochemical Diversity of UV Lesions

dTpdU photolysis produces two trans-syn cyclobutane diastereomers, in contrast to TpT which was historically reported to yield only one [1]. This makes dTpdU the substrate of choice for studies requiring the full trans-syn stereochemical panel, including conformational analysis of the trans-syn-II species.

NMR Analysis of Uracil-Containing Photolesions

The trans-syn photodimers of dTpdU exhibit 31P NMR chemical shifts and exocyclic rotamer distributions indicative of significantly reduced backbone flexibility relative to the parent dinucleotide, with Isomer I (SYN-ANTI) being particularly rigid [2]. dTpdU is therefore the preferred model compound for calibrating molecular dynamics simulations of uracil-containing photoproducts.

Dinucleotide Sequence Verification by MS

FAB tandem mass spectrometry of dTpdU yields a diagnostic fragmentation pattern characterized by preferred elimination of the 5′-end base [3]. This sequence-dependent signature enables unambiguous differentiation from the isomeric dUpdT in quality control workflows, providing a validated method for confirming correct dinucleotide identity.

Site-Specific Oligonucleotides for DNA Repair Studies

dTpdU serves as the synthetic precursor for the cis-syn dTpdU dimer phosphoramidite building block, which can be site-specifically incorporated into oligonucleotides via automated solid-phase synthesis [4]. This enables precise experimental dissection of the C→T mutational pathway at dTpdC sites, including polymerase bypass fidelity and uracil-DNA glycosylase recognition.

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